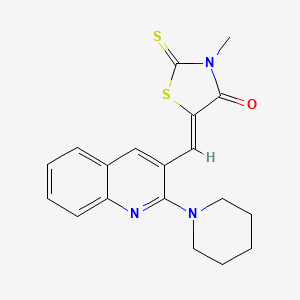

(Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

(Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a useful research compound. Its molecular formula is C19H19N3OS2 and its molecular weight is 369.5. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary targets of the compound (Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one are the enzymes acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) . These enzymes play a crucial role in the nervous system, where they are responsible for the breakdown of acetylcholine, a neurotransmitter involved in memory and cognition .

Mode of Action

This compound interacts with its targets, AChE and BChE, by inhibiting their activity . This inhibition prevents the breakdown of acetylcholine, thereby increasing its availability in the synaptic cleft and enhancing cholinergic transmission .

Biochemical Pathways

The compound’s action affects the cholinergic pathway. By inhibiting AChE and BChE, this compound increases the concentration of acetylcholine in the synaptic cleft . This leads to enhanced transmission of nerve impulses, which can have downstream effects on various cognitive functions .

Pharmacokinetics

The compound’s bioavailability is likely influenced by factors such as its lipophilicity, molecular weight, and the presence of functional groups that can interact with biological membranes .

Result of Action

The molecular and cellular effects of this compound’s action primarily involve enhanced cholinergic transmission . By inhibiting AChE and BChE, the compound increases the availability of acetylcholine, which can enhance cognitive function and potentially alleviate symptoms of neurodegenerative disorders such as Alzheimer’s disease .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. Factors such as temperature, pH, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .

Actividad Biológica

(Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one is a thiazolidinone derivative that has garnered attention for its diverse biological activities, particularly in the fields of anticancer, antimicrobial, and anti-inflammatory research. This article synthesizes current knowledge on its biological activity, supported by case studies, research findings, and data tables.

Chemical Structure and Synthesis

The compound features a thiazolidinone core, which is known for its pharmacological versatility. The synthesis of this compound typically involves a reaction between piperidine derivatives and quinoline-based aldehydes, followed by cyclization to form the thiazolidinone structure. Recent studies have employed microwave-assisted synthesis techniques to enhance yield and efficiency .

Anticancer Activity

Thiazolidinone derivatives have shown significant potential as anticancer agents. The compound has been evaluated for its ability to inhibit cancer cell proliferation. In vitro studies indicate that compounds with similar structures demonstrate cytotoxic effects against various cancer cell lines, including HeLa and MCF-7 cells. For instance, one study reported IC50 values as low as 0.34 μM against MCF-7 cells for structurally related compounds .

Table 1: Anticancer Activity of Thiazolidinone Derivatives

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| This compound | HeLa | TBD |

| Compound A | MCF-7 | 0.34 |

| Compound B | HT-29 | 0.86 |

Antimicrobial Activity

The antimicrobial properties of thiazolidinones have been extensively documented. Studies have demonstrated that related compounds exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, certain derivatives showed minimum inhibitory concentration (MIC) values in the range of 2–4 µg/mL against multidrug-resistant strains .

Table 2: Antimicrobial Efficacy of Thiazolidinone Derivatives

| Compound | Target Bacteria | MIC (µg/mL) |

|---|---|---|

| This compound | S. aureus | TBD |

| Compound C | E. coli | 4 |

| Compound D | P. aeruginosa | 2 |

Anti-inflammatory Activity

Thiazolidinones have also been investigated for their anti-inflammatory effects through inhibition of various inflammatory mediators. The presence of specific substituents on the thiazolidinone ring has been correlated with enhanced anti-inflammatory activity .

Structure–Activity Relationship (SAR)

The biological activity of thiazolidinones is heavily influenced by their chemical structure. Substituents on the quinoline and piperidine moieties can significantly alter their potency and selectivity towards specific biological targets. For instance, modifications at the 8-position of the quinoline ring have been shown to enhance enzyme inhibition in cholinesterase assays .

Case Studies

- Case Study on Anticancer Activity : A recent study demonstrated that a series of thiazolidinone derivatives exhibited profound apoptotic effects on HeLa cells, with mechanisms involving cell cycle arrest at the G2/M phase and tubulin polymerization inhibition .

- Case Study on Antimicrobial Efficacy : Another study highlighted the effectiveness of a related compound against methicillin-resistant Staphylococcus aureus (MRSA), showcasing its potential as a therapeutic agent in treating resistant bacterial infections .

Aplicaciones Científicas De Investigación

Anticancer Activity

Recent studies have highlighted the potential of thiazolidin-4-one derivatives, including (Z)-3-methyl-5-((2-(piperidin-1-yl)quinolin-3-yl)methylene)-2-thioxothiazolidin-4-one, as promising anticancer agents. The compound exhibits significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HepG2 (liver cancer), with IC50 values indicating potent activity.

Case Studies

A study conducted by researchers demonstrated that derivatives of thiazolidin-4-one exhibited IC50 values as low as 0.24 µM against HepG2 cells, showcasing their potential for further development as anticancer drugs .

Enzyme Inhibition

The compound acts as a potent inhibitor of cholinesterases, specifically acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). This inhibition leads to increased levels of acetylcholine, which can have therapeutic implications in conditions like Alzheimer's disease.

Biochemical Pathways

The inhibition of cholinesterases affects the cholinergic pathway, which is crucial for memory and learning processes. By modulating this pathway, the compound may offer potential benefits in treating neurodegenerative diseases.

Antimicrobial Properties

Thiazolidinone derivatives have also been explored for their antimicrobial properties. Preliminary studies suggest that this compound may exhibit activity against various bacterial strains, making it a candidate for further research in the field of infectious diseases.

Diabetes Management

There is emerging evidence suggesting that compounds similar to this compound may be beneficial in managing diabetes mellitus by influencing metabolic pathways linked to insulin sensitivity and glucose metabolism .

Synthetic Strategies and Development

The synthesis of this compound typically involves microwave-assisted condensation methods. This approach not only enhances yield but also reduces reaction times compared to traditional synthesis methods .

Propiedades

IUPAC Name |

(5Z)-3-methyl-5-[(2-piperidin-1-ylquinolin-3-yl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS2/c1-21-18(23)16(25-19(21)24)12-14-11-13-7-3-4-8-15(13)20-17(14)22-9-5-2-6-10-22/h3-4,7-8,11-12H,2,5-6,9-10H2,1H3/b16-12- |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXQXHCYJRZBMGJ-VBKFSLOCSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=O)C(=CC2=CC3=CC=CC=C3N=C2N4CCCCC4)SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1C(=O)/C(=C/C2=CC3=CC=CC=C3N=C2N4CCCCC4)/SC1=S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.